(R)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol
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Overview
Description
®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a morpholine ring substituted with a benzyl group and an ethan-1-ol moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The morpholine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Ethan-1-ol Moiety: This step involves the reaction of the benzylated morpholine with an appropriate ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Medicine
In medicinal chemistry, ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol could be explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Benzylmorpholin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of an alcohol.
®-2-(4-Benzylmorpholin-2-yl)ethan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
®-2-(4-Benzylmorpholin-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an alcohol.
Uniqueness
®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is unique due to its specific combination of a morpholine ring, benzyl group, and ethan-1-ol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[(2R)-4-benzylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m1/s1 |
InChI Key |
YVENDIOSKPJMLX-CYBMUJFWSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CC2=CC=CC=C2)CCO |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCO |
Origin of Product |
United States |
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